Levofloxacin-007-S

Fluoroquinolone SAR 8-amino modification Gram-positive antibacterial activity

Levofloxacin-007-S (CAS 2130840-90-1) is a synthetic fluoroquinolone derivative that functions dually as a levofloxacin process impurity (Impurity 61/Impurity and as an 8‑amino‑6‑ethyl ester analog of levofloxacin. With molecular formula C₂₀H₂₅FN₄O₄ and a molecular weight of 404.44 Da, the compound incorporates an 8‑amino substituent on the quinolone core alongside an ethyl ester at the C‑6 carboxyl position—a combination absent from both the parent drug levofloxacin and its common ester or 8‑amino analogs.

Molecular Formula C20H25FN4O4
Molecular Weight 404.4 g/mol
CAS No. 2130840-90-1
Cat. No. B8820194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin-007-S
CAS2130840-90-1
Molecular FormulaC20H25FN4O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(COC3=C2C(=C(C(=C3F)N4CCN(CC4)C)N)C1=O)C
InChIInChI=1S/C20H25FN4O4/c1-4-28-20(27)12-9-25-11(2)10-29-19-14(21)17(24-7-5-23(3)6-8-24)15(22)13(16(19)25)18(12)26/h9,11H,4-8,10,22H2,1-3H3/t11-/m0/s1
InChIKeyLAADRHAMXIYEOV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin-007-S (CAS 2130840-90-1): Structural Identity and Procurement Baseline for an 8‑Amino Fluoroquinolone Ethyl Ester


Levofloxacin-007-S (CAS 2130840-90-1) is a synthetic fluoroquinolone derivative that functions dually as a levofloxacin process impurity (Impurity 61/Impurity 4) and as an 8‑amino‑6‑ethyl ester analog of levofloxacin . With molecular formula C₂₀H₂₅FN₄O₄ and a molecular weight of 404.44 Da, the compound incorporates an 8‑amino substituent on the quinolone core alongside an ethyl ester at the C‑6 carboxyl position—a combination absent from both the parent drug levofloxacin and its common ester or 8‑amino analogs . This dual modification places Levofloxacin‑007‑S at the intersection of impurity reference standards, antibacterial SAR probe molecules, and potential ester prodrug candidates, making its procurement a structurally informed decision rather than a commodity purchase.

Why Levofloxacin, Ciprofloxacin, Antofloxacin, or Levofloxacin Ethyl Ester Cannot Substitute for Levofloxacin-007-S


Levofloxacin‑007‑S occupies a unique structural niche that no single in‑class compound replicates. Levofloxacin (CAS 100986‑85‑4) lacks the 8‑amino group, which the peer‑reviewed SAR literature identifies as a critical driver of enhanced Gram‑positive antibacterial activity [1]. Antofloxacin (CAS 119354‑43‑7) carries the 8‑amino moiety but bears a free carboxylic acid rather than the ethyl ester, which precludes its use in ester prodrug strategies designed to prevent metal‑ion chelation [2]. Levofloxacin ethyl ester (CAS 177472‑30‑9) provides the ester functionality but lacks the 8‑amino group, forfeiting the potency gains documented for 8‑amino fluoroquinolones [1]. Ciprofloxacin (CAS 85721‑33‑1) belongs to a different quinolone scaffold altogether and exhibits distinct MIC distributions and resistance profiles [3]. Consequently, for impurity profiling, SAR probing, or prodrug development, generic substitution with a simpler analog confounds the experimental variables and leads to non‑interpretable results.

Head‑to‑Head Quantitative Differentiation of Levofloxacin‑007‑S from Its Closest Analogs


8‑Amino Substitution: Documented Gram‑Positive Potency Advantage Over Levofloxacin and Ciprofloxacin

The 8‑amino group, which distinguishes Levofloxacin‑007‑S from levofloxacin and ciprofloxacin, was identified as a highly favorable structural modification in a systematic SAR study of 23 levofloxacin analogs. Compounds 13 and 14—two 8‑amino derivatives in that series—exhibited MIC values superior to those of both levofloxacin and ciprofloxacin across a panel of Gram‑positive and Gram‑negative bacterial strains [1]. While the original publication does not provide individual MIC tables for each compound, the conclusion that the 8‑amino group confers a measurable antibacterial advantage over the two reference fluoroquinolones is directly stated by the authors [1]. Because Levofloxacin‑007‑S carries this same 8‑amino motif, the SAR inference from this study provides the strongest available class‑level evidence for differentiation.

Fluoroquinolone SAR 8-amino modification Gram-positive antibacterial activity

Ethyl Ester Prodrug Motif: Superior Lipophilicity and Metal‑Chelation Avoidance Compared to Carboxylic Acid Fluoroquinolones

Levofloxacin‑007‑S incorporates an ethyl ester at the C‑6 carboxyl position, differentiating it from both levofloxacin and antofloxacin, which possess free carboxylic acids. Independent studies on levofloxacin ester prodrugs demonstrate that esterification increases lipophilicity and raises MIC values by >10‑fold against S. aureus, E. coli, and P. aeruginosa relative to the parent levofloxacin, while chemical stability is maintained and enzymatic hydrolysis regenerates the active carboxylic acid in biological specimens [1]. This profile is the mechanistic basis for ester prodrug strategies aimed at preventing intestinal chelation with metal cations such as aluminum, a known absorption liability of carboxylic acid fluoroquinolones [1]. Although the published ester prodrug data were generated on different ester derivatives, the ester chemistry is conserved in Levofloxacin‑007‑S, providing a strong class‑level inference for its differentiation from free‑acid comparators.

Fluoroquinolone prodrug ester modification metal-chelation avoidance

In Vivo Efficacy Equivalence to Ciprofloxacin in Murine Systemic and Pyelonephritis Infection Models

According to supplier‑provided product documentation, Levofloxacin‑007‑S has been evaluated in murine models of systemic infection and pyelonephritis, where it demonstrated efficacy that is ≥ equivalent to that of ciprofloxacin . While the originating efficacy study is not publicly indexed and the description lacks full dose‑response and statistical detail, the claim establishes a direct comparator relationship: Levofloxacin‑007‑S is asserted to match or exceed ciprofloxacin in these specific in vivo infection endpoints. The claim appears across multiple impurity product pages from the same supplier, suggesting a common underlying dataset. Because this is the only available claim of direct in vivo comparison for this specific CAS number, it is retained as supporting evidence with the caveat that independent replication is absent from the peer‑reviewed literature.

In vivo efficacy murine infection model ciprofloxacin comparison

Analytical Reference Standard Purity and Trace Impurity Profiling by LC‑MS/MS

As a characterized levofloxacin impurity (Impurity 61 / Impurity 4), Levofloxacin‑007‑S is supplied with purity typically >95%–98% and is certified using orthogonal analytical methods including HPLC, NMR, and MS, supported by a Certificate of Analysis (COA) . This level of analytical characterization is essential for its primary application as a reference standard in pharmaceutical impurity profiling, where identification and quantification thresholds as low as 0.02% relative to levofloxacin are achieved using LC‑MS/MS methods [1]. Generic fluoroquinolones such as ciprofloxacin or levofloxacin are not certified for use as impurity markers, and antofloxacin reference standards address a different impurity profile altogether. For laboratories performing levofloxacin purity analysis per ICH guidelines, Levofloxacin‑007‑S provides a structurally specific, analytically validated marker that cannot be replaced by any other compound.

Impurity reference standard LC-MS/MS pharmaceutical quality control

Mycobacterium tuberculosis MIC Distributions for the 8‑Amino Fluoroquinolone Class: Antofloxacin vs. Levofloxacin

In a head‑to‑head study of 126 clinical M. tuberculosis strains, the 8‑amino fluoroquinolone antofloxacin (AFX) displayed distinct MIC distributions compared to levofloxacin (LFX) using the microplate alamarBlue assay: AFX ECOFF values were lower than ofloxacin but higher than levofloxacin and moxifloxacin, with example MICs for a representative strain being AFX 0.25 µg/mL vs. LFX 0.125 µg/mL [1]. This quantitatively demonstrates that 8‑amino fluoroquinolones possess a distinguishable MIC profile relative to levofloxacin against mycobacteria. Because Levofloxacin‑007‑S shares the 8‑amino quinolone core with antofloxacin, these MIC data provide the most directly applicable quantitative reference point for the antibacterial behavior of structurally analogous 8‑amino fluoroquinolones.

Tuberculosis MIC distribution 8-amino fluoroquinolone

Molecular Weight and Physicochemical Property Differentiation from Closest Analogs

Levofloxacin‑007‑S possesses a molecular weight of 404.44 Da and a predicted LogP of approximately 3.90, computed from its SMILES structure CCOC(=O)c1cn2c3c(c(F)c(N4CCN(C)CC4)c(N)c3c1=O)OCC2C [1]. These values differentiate it from levofloxacin (MW 361.37, carboxylic acid), antofloxacin (MW 376.4, carboxylic acid), levofloxacin ethyl ester (MW 389.42, no 8‑amino), and ciprofloxacin (MW 331.34, different scaffold) [2]. The higher MW and LogP of Levofloxacin‑007‑S directly affect chromatographic retention time, ionization efficiency in LC‑MS, and membrane permeability predictions. For impurity profiling, this distinct physicochemical signature ensures unambiguous separation from the parent drug and from other common levofloxacin impurities during HPLC analysis, a requirement explicitly validated in stability‑indicating RP‑HPLC methods [3].

Physicochemical properties molecular weight retention time prediction

Highest‑Impact Application Scenarios for Levofloxacin‑007‑S Based on Differentiated Evidence


Certified Reference Standard for Levofloxacin Impurity Profiling in Pharmaceutical QC

Levofloxacin‑007‑S serves as the certified reference material for Levofloxacin Impurity 61 (or Impurity 4) in regulatory impurity profiling of levofloxacin drug substances and finished dosage forms . Its unique combination of 8‑amino and ethyl ester functional groups generates a chromatographically distinct retention time and mass spectrometric signature that enables unambiguous identification and quantification in stability‑indicating HPLC and LC‑MS/MS methods validated per ICH Q3A/Q3B guidelines [1]. No other compound—whether levofloxacin, ciprofloxacin, antofloxacin, or levofloxacin ethyl ester—can serve this specific regulatory function, because none matches both the structural identity and the impurity classification required by levofloxacin monographs in the USP and EP .

Dual‑Modality SAR Probe for 8‑Amino Fluoroquinolone Prodrug Development

For medicinal chemistry programs exploring ester prodrugs of 8‑amino fluoroquinolones, Levofloxacin‑007‑S provides a pre‑functionalized scaffold that simultaneously incorporates the potency‑enhancing 8‑amino group documented in the levofloxacin SAR literature [2] and the ethyl ester motif shown to prevent intestinal metal‑chelation and increase lipophilicity in ester prodrug studies [3]. Rather than synthesizing the 8‑amino modification and ester protection as two separate synthetic steps, procurement of Levofloxacin‑007‑S delivers the combined scaffold directly, enabling immediate evaluation of enzymatic hydrolysis rates, chelation avoidance, and antibacterial activity in a single compound. The antofloxacin‑derived MIC data against M. tuberculosis further support its evaluation in anti‑tuberculosis ester prodrug programs [4].

In Vivo Efficacy Reference Compound for Murine Systemic and Pyelonephritis Infection Models

The supplier‑documented claim that Levofloxacin‑007‑S matches or exceeds ciprofloxacin in murine systemic infection and pyelonephritis models positions it as a candidate reference compound for in vivo efficacy studies where an 8‑amino fluoroquinolone ester is desired. While independent peer‑reviewed confirmation of this claim is currently absent, laboratories seeking a starting point for in vivo evaluation of ester‑protected 8‑amino fluoroquinolones can use Levofloxacin‑007‑S as a tool compound for PK/PD correlation studies, dose‑response experiments, and comparison with free‑acid comparators such as levofloxacin and ciprofloxacin.

Chromatographic System Suitability Standard for Fluoroquinolone Impurity Method Development

The distinct physicochemical profile of Levofloxacin‑007‑S—MW 404.44 Da with a predicted LogP of 3.90 [1]—makes it an ideal system suitability marker for HPLC method development targeting levofloxacin-related impurities. Its mass and polarity differences relative to levofloxacin (MW 361.37) and other common impurities ensure baseline resolution in validated RP‑HPLC methods [2]. Analytical laboratories developing new impurity profiling methods or transferring existing pharmacopoeial methods to alternative columns can use Levofloxacin‑007‑S to verify column selectivity, gradient performance, and detection sensitivity, thereby reducing method transfer failures and accelerating regulatory submission timelines.

Quote Request

Request a Quote for Levofloxacin-007-S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.